![molecular formula C30H52O B8023270 Friedelanol](/img/structure/B8023270.png)
Friedelanol
Overview
Description
Friedelinol is a natural product found in Peritassa campestris, Eschenbachia blinii, and other organisms with data available.
Scientific Research Applications
Antiviral Properties:
- Friedelanol exhibits significant anti-Newcastle Disease Virus (NDV) activity. In a study, treatment with 3β-Friedelanol reduced the viral load to zero in embryonated chicken eggs, suggesting its potential as an anti-NDV agent (C. D., 2022).
- Another study reported the anti-human coronavirus (HCoV) activity of 3β-Friedelanol, highlighting its potential as a scaffold for developing new anti-HCoV drugs (F. Chang et al., 2012).
Antinociceptive Activity:
- Friedelanol and its derivatives have shown potent antinociceptive effects. For instance, a derivative, 3,15-dioxo-21α-hydroxy friedelane, exhibited significant dose-dependent effects in a study, indicating its potential for pain management (R. Niero et al., 2006).
Antimicrobial and Anti-Inflammatory Properties:
- Research has identified antimicrobial and anti-inflammatory properties in compounds related to Friedelanol. For instance, Friedelanol itself and its related compounds have been isolated from various plant species and evaluated for their potential in treating infections and inflammation (M. Duwiejua et al., 1999).
Cytotoxicity Against Carcinoma Cells:
- Friedelanol has been evaluated for its cytotoxic effects against human carcinoma cell lines. Studies indicate its potential role in the development of novel antiproliferative drugs (V. Kuete et al., 2017).
Pharmacological Properties in Traditional Medicine:
- Friedelanol has been identified in various medicinal plants and explored for its traditional therapeutic applications. It's often associated with anti-inflammatory and antimicrobial properties, reinforcing its potential use in traditional medicine (A. Sultana et al., 2022).
properties
IUPAC Name |
4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQFROEGGNAER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Friedelinol | |
CAS RN |
5085-72-3 | |
Record name | Friedelanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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